Tetrakis(4-carboxyphenoxymethyl)methane

Übersicht

Beschreibung

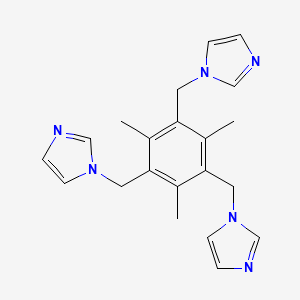

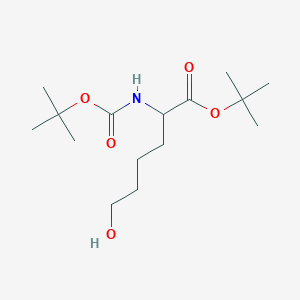

Tetrakis(4-carboxyphenoxymethyl)methane is a bis(hydroxymethyl) compound that is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries. It has a molecular weight of 616.56822 and a molecular formula of C33H28O12 . It is often used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .

Synthesis Analysis

A symmetric compound of tetrakis[(p-acetamidophenoxy)methyl]methane was prepared using pentaerythritoltetratosylate and acetaminophen as raw materials. After a Williamson etherification reaction, it was hydrolyzed under acidic conditions to produce tetrakis[(p-amino phenoxy)methyl]methane . The optimal process parameters for the production yield of tetrakis[(p-acetamidophenoxy)methyl]methane were found to be a reaction time of 16 hours, a reaction temperature of 170°C, and a reactant ratio of 1:5 .Molecular Structure Analysis

The structure of this compound was characterized by infrared and 1H-NMR . It has the highest symmetry among tetrapyridylmethane isomers .Chemical Reactions Analysis

The influence of reaction time, reaction temperature, and reactant ratio on the production yield of tetrakis[(p-acetamidophenoxy)methyl]methane was studied . The reaction time, reaction temperature, and reactant ratio were found to significantly affect the yield.Physical and Chemical Properties Analysis

This compound has a molecular weight of 616.56822 and a molecular formula of C33H28O12 . It is a bis(hydroxymethyl) compound that is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries.Wissenschaftliche Forschungsanwendungen

Molecular Labeling and Crystallographic Studies

Tetrakis(acetoxymercuri)methane, for instance, binds to sulfur atoms in nucleic acids, suggesting potential applications in molecular labeling and preparation of heavy metal derivatives for x-ray crystallographic studies (Strothkamp, Lehmann, & Lippard, 1978). This indicates that derivatives of tetraphenylmethane, including Tetrakis(4-carboxyphenoxymethyl)methane, could be useful in biochemical research for labeling and structural analysis of biomolecules.

Coordination Frameworks and Porosity

A study synthesized a coordination framework with distorted PtS topology using a semi-rigid tetrahedral linker, demonstrating permanent porosity as confirmed by gas adsorption experiments (Liang et al., 2010). This research suggests that this compound, with its tetrahedral geometry, could be instrumental in creating novel metal–organic frameworks (MOFs) with unique porosity and gas adsorption properties.

Nonlinear Optical (NLO) Active Coordination Polymers

Tetrakis[4-(carboxyphenyl)oxamethyl]methane acid has been used to construct NLO-active coordination polymers with noncentrosymmetric structures, demonstrating potential applications in materials science for creating optical and electronic devices (Liang, Ren, Zhang, Li, Du, & You, 2010). The use of a semi-rigid tetrahedral linker in these polymers highlights the versatility of tetraphenylmethane derivatives in designing materials with specific optical properties.

Synthesis and Properties of Molecular Materials

Tetraphenylmethane-based compounds have been synthesized and characterized for applications in light-emitting devices, showcasing a range of electrochemical and spectroscopic characteristics (Yeh et al., 2001). This research implies that this compound could serve as a core structure for developing molecular materials with potential applications in electronics and photonics.

Wirkmechanismus

Zukünftige Richtungen

TCPP-based nanocomposites have been researched for tumor therapy in recent years . As a typical photosensitizer (PS), TCPP is favored by researchers and can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects . Metal–organic frameworks (MOFs) seem tailor-made for TCPP, giving it more potential for application .

Eigenschaften

IUPAC Name |

4-[3-(4-carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O12/c34-29(35)21-1-9-25(10-2-21)42-17-33(18-43-26-11-3-22(4-12-26)30(36)37,19-44-27-13-5-23(6-14-27)31(38)39)20-45-28-15-7-24(8-16-28)32(40)41/h1-16H,17-20H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBOIKZICWAJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(COC2=CC=C(C=C2)C(=O)O)(COC3=CC=C(C=C3)C(=O)O)COC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)